D-Gluconamide

Description

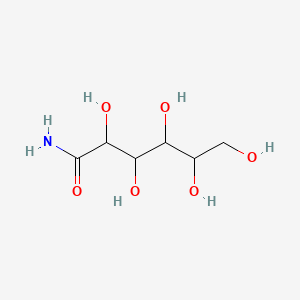

Structure

2D Structure

3D Structure

Properties

CAS No. |

7256-14-6 |

|---|---|

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13) |

InChI Key |

JCZPMGDSEAFWDY-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Other CAS No. |

3118-85-2 |

Synonyms |

galactonamide |

Origin of Product |

United States |

Synthetic Methodologies for D Gluconamide and Its Derivatives

Chemical Synthesis Routes

The synthesis of D-gluconamide and its derivatives primarily involves the amidation of D-gluconic acid or its lactone forms with various amines. These reactions can be influenced by the choice of amine, reaction conditions, and the potential need for protecting group strategies to manage the multiple hydroxyl functionalities present in the D-gluconic acid backbone.

Amidation of D-Gluconic Acid and D-Gluconolactone

The direct amidation of D-gluconic acid or, more commonly, the more reactive D-gluconolactone (both δ- and γ-lactone forms) with amines is a cornerstone for synthesizing this compound derivatives.

The reaction between D-gluconolactone and primary or secondary aliphatic amines proceeds readily to form N-substituted D-gluconamides. These reactions can often be carried out under mild conditions, sometimes even without additional solvents, particularly when using mechanochemical approaches.

Mechanochemical Synthesis: A highly efficient method involves the mechanochemical aminolysis of unprotected sugar lactones. For instance, the reaction of D-gluconolactone with dodecylamine (B51217) in the presence of water as a liquid-assisted grinding (LAG) agent can yield N-dodecyl-D-gluconamide in high yields (e.g., 96%) within a short reaction time (5 minutes) mdpi.com. This approach is versatile and compatible with various functional groups on both the lactone and the amine mdpi.comresearchgate.net.

Solvent-Based Synthesis: Conventional methods involve reacting D-gluconolactone with aliphatic amines in solvents such as methanol (B129727) or ethanol. For example, N-hexyl-D-gluconamide, N-cyclohexyl-D-gluconamide, and N,N-diisopropyl-D-gluconamide have been synthesized by reacting D-gluconolactone with the corresponding amines diva-portal.org. The reaction of D-gluconolactone with poly(allylamine hydrochloride) (PAH) in aqueous solution, with optimized grafting conditions (equimolar amounts of lactone and NaOH), leads to the formation of glycosylated polyamines, with up to 60% of the gluconolactone (B72293) grafted onto the polymer chain within 5 minutes at room temperature researchgate.net.

Table 1: Amidation of D-Gluconolactone with Aliphatic Amines

| Amine | Lactone Form | Conditions | Product Yield | Reference |

| Dodecylamine | D-Gluconolactone | Mechanochemical (LAG), 5 min | 96% | mdpi.com |

| Dodecylamine | γ-Galactonolactone | Mechanochemical (LAG), 5 min | 90% | researchgate.net |

| Poly(allylamine hydrochloride) | D-Gluconolactone | Aqueous solution, optimized grafting (equimolar lactone/NaOH), RT, 5 min | Up to 60% grafted | researchgate.net |

| n-Hexylamine | D-Gluconolactone | Not specified (synthesized) | Moderate/Good | diva-portal.org |

| n-Cyclohexylamine | D-Gluconolactone | Not specified (synthesized) | Moderate/Good | diva-portal.org |

| N,N-Diisopropylamine | D-Gluconolactone | Not specified (synthesized) | Moderate/Good | diva-portal.org |

The amidation of D-gluconolactone with aromatic amines also yields the corresponding N-aryl-D-gluconamides. These reactions may require slightly more forcing conditions or specific catalysts compared to primary aliphatic amines.

Thermal Condensation: A classical method involves heating D-gluconolactone with aromatic amines. For instance, the reaction of D-glucono delta-lactone with p-phenetidine (B124905) (4-ethoxyaniline) at 120°C for 1 hour yields D-glucono p-phenetid, a white crystalline compound with a melting point of 177°C google.com.

Catalyzed Amidation: While specific examples directly for this compound synthesis with aromatic amines using modern catalytic systems are less prevalent in the initial search, general amide bond formation strategies using carbodiimides (e.g., EDC) with additives like DMAP at controlled pH and temperature are well-established for various carboxylic acids and amines researchgate.netacs.organalis.com.my. These principles can be applied to the amidation of D-gluconic acid with aromatic amines. N-phenyl-D-gluconamide has also been reported diva-portal.org.

Table 2: Amidation of D-Gluconolactone with Aromatic Amines

| Amine | Lactone Form | Conditions | Product Yield | Reference |

| p-Phenetidine | D-Glucono delta-lactone | 120°C, 1 hour | Not specified | google.com |

| p-Anisidine (B42471) | Cinnamic Acid | EDC.HCl, THF, 60°C, 150 min (general amidation) | 93.1% | analis.com.my |

| Phenylamine | D-Gluconolactone | Not specified (synthesized) | Moderate/Good | diva-portal.org |

Strategies for Protecting and Deprotecting Hydroxyl Groups

Carbohydrates, including D-gluconic acid, possess multiple hydroxyl groups that can lead to regioselectivity issues or unwanted side reactions during amidation. Protecting group strategies are employed to selectively modify specific hydroxyl groups or to prevent their participation in the reaction.

Primary Hydroxyl Group Protection: The primary hydroxyl group at C-6 is generally the most reactive and can be selectively protected using bulky silyl (B83357) ethers (e.g., TBDMS) or trityl ethers wiley-vch.de.

Acyl and Alkyl Protection: Acetyl esters, levulinoyl esters, and benzyl (B1604629) ethers are common protecting groups for secondary hydroxyls. Benzyl ethers are particularly stable to both acidic and basic conditions and can be removed via catalytic hydrogenation wiley-vch.de. Isopropylidene or cyclohexylidene acetals can be used to protect vicinal diols (e.g., C-2/C-3 or C-4/C-5) researchgate.net.

Deprotection: The choice of deprotection method depends on the protecting group used. For example, silyl ethers are typically removed with fluoride (B91410) sources (e.g., TBAF), while acyl groups are cleaved by basic or acidic hydrolysis. Benzyl ethers are removed by catalytic hydrogenation wiley-vch.de.

While many general carbohydrate protection strategies exist wiley-vch.deresearchgate.netwiley.comresearchgate.net, specific literature detailing the protection and deprotection of D-gluconic acid prior to amidation is less prominent than direct amidation of unprotected lactones, which is often favored due to its simplicity and efficiency mdpi.comresearchgate.net. However, for complex derivatives or specific regiochemical control, protection strategies would be indispensable.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of D-gluconamides.

Catalysis and Reagents: For direct amidation, coupling reagents like carbodiimides (e.g., EDC, DCC) are often employed when starting from the free acid researchgate.netacs.organalis.com.my. For lactone aminolysis, catalysts are often not required, especially under mechanochemical conditions mdpi.comresearchgate.net. Microwave irradiation can significantly reduce reaction times and improve yields, as seen in the synthesis of D-gluconic acid derivatives researchgate.netresearchgate.net.

Solvent and Temperature: The choice of solvent and temperature plays a significant role. While some reactions proceed efficiently in water or solvent-free conditions (mechanochemistry), others may benefit from polar aprotic solvents like DMF, DMSO, or THF, particularly when using coupling agents mdpi.comresearchgate.netanalis.com.my. Elevated temperatures can accelerate reactions but may also lead to degradation or side products, necessitating careful control. For instance, optimizing the amidation of cinnamic acid with p-anisidine using EDC.HCl found that 60°C in THF yielded the highest product yield (93.1%) analis.com.my.

Reaction Time: Reaction times can vary from minutes (mechanochemistry) to several hours, depending on the specific reagents, temperature, and method employed mdpi.comresearchgate.netanalis.com.my.

Formation of Quaternary Amide Derivatives

Quaternary ammonium (B1175870) salts derived from gluconamides are synthesized through a two-step process: first, the formation of a tertiary amine-containing gluconamide (B1216962), followed by quaternization of the tertiary amine.

Synthesis of Tertiary Amine Precursors: This typically involves reacting D-gluconolactone with a diamine that possesses a tertiary amine group, such as N,N-dimethylaminopropylamine. This condensation yields a tertiary amino-gluconamide mdpi.comgoogle.com.

Quaternization: The tertiary amino-gluconamide is then reacted with an alkylating agent, such as an alkyl halide (e.g., bromoalkane, ethylene (B1197577) chlorohydrin) or a dialkyl sulfate (B86663), to form the quaternary ammonium salt. For example, reacting gamma-dimethylaminopropyl gluconamide with ethylene chlorohydrin yields the corresponding quaternary chloride salt google.com. Similarly, reacting N,N-dimethyldipropylenetriamine with D-gluconolactone and subsequently with bromoalkanes leads to double-chain quaternary ammonium salt surfactants mdpi.com.

Table 3: Synthesis of Quaternary Ammonium Gluconamide Derivatives

| Precursor Amine/Diamine | Lactone Form | Tertiary Amine Gluconamide Intermediate | Quaternizing Agent | Final Product Type | Conditions | Reference |

| N,N-dimethyldipropylenetriamine | D-Glucono δ-lactone | N-[3-(gluconamide)]propyl-N'-methylamine | Bromoalkane | N-[N′[3-(gluconamide)]propyl-N′-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide (CnDDGPB) | Two-step: 1. Condensation; 2. Post-quaternization. Specific conditions for quaternization not detailed but leads to surfactants. | mdpi.com |

| γ-Dimethylaminopropylamine | D-Gluconolactone | γ-Dimethylaminopropyl gluconamide | Ethylene chlorohydrin | Quaternary chloride salt | Condensation followed by reaction with ethylene chlorohydrin. | google.com |

| γ-Dimethylaminopropylamine | D-Gluconolactone | γ-Dimethylaminopropyl gluconamide | 1,4-Dichlorobutane | Bis-quaternary chloride salt | Condensation followed by reaction with 1,4-dichlorobutane. | google.com |

Compound List:

this compound

D-Gluconic Acid

D-Gluconolactone (δ-lactone, γ-lactone)

N-Hexyl-D-gluconamide

N-Cyclohexyl-D-gluconamide

N,N-Diisopropyl-D-gluconamide

N-Phenyl-D-gluconamide

D-Glucono p-phenetid

N-Dodecyl-D-gluconamide

N-[3-(gluconamide)]propyl-N'-methylamine

N,N-Dimethyldipropylenetriamine

N-[N′[3-(gluconamide)]propyl-N′-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide (CnDDGPB)

γ-Dimethylaminopropyl gluconamide

Quaternary chloride salt (from ethylene chlorohydrin)

Bis-quaternary chloride salt (from 1,4-dichlorobutane)

Chemo-Enzymatic and Enzymatic Synthesis Approaches

Enzymatic and chemo-enzymatic methods offer highly specific and efficient routes for synthesizing gluconate derivatives, leveraging the catalytic power of enzymes under mild conditions.

Biocatalytic Pathways to Gluconate Derivatives

Biocatalysis, utilizing enzymes or whole cells, plays a significant role in the production of gluconic acid and its derivatives. Glucose oxidase (GOx) is a key enzyme in this process, catalyzing the oxidation of glucose to D-glucono-δ-lactone, which then hydrolyzes to D-gluconic acid. This reaction generates hydrogen peroxide as a byproduct, which can inactivate the enzyme, necessitating strategies like coupling GOx with catalase or using whole cells to manage this issue researchgate.netnih.govrsc.orgrsc.orgczu.cz.

Research has explored the biocatalytic dehydration of D-gluconate to produce 2-keto-3-deoxy-D-gluconate (KDG) using recombinant gluconate dehydratase (GAD) from Thermoproteus tenax. This one-step process is highly efficient, converting D-gluconate to stereochemically pure D-KDG with a yield of approximately 90% nih.gov. Furthermore, cascade reactions involving multiple enzymes, such as cellulases, β-glucosidase, glucose oxidase, and catalase, have been investigated for the conversion of polysaccharides like cellulose (B213188) into D-gluconic acid rsc.org.

Enzyme Selection and Engineering for this compound Production

While direct enzymatic synthesis of this compound is less commonly detailed than gluconic acid production, the principles of enzyme engineering are applicable. Enzyme engineering, through protein engineering, computational tools, and mechanistic enzymology, aims to improve enzyme efficiency, stability, and substrate specificity for industrial applications au.dkresearchgate.netrsc.orgacademist-cf.com. For this compound synthesis, enzymes capable of amide bond formation, such as specific amidases or engineered synthetases, could be employed. The selection of enzymes with high specificity for gluconic acid or its activated derivatives and suitable amines would be critical. For instance, transaminases are used in the synthesis of chiral amines and related compounds, often requiring cofactor regeneration systems rsc.orgacs.orgnih.gov.

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core structure allows for the creation of derivatives with tailored properties, expanding their utility in various fields.

N-Alkyl and N-Aryl D-Gluconamides

The synthesis of N-alkyl and N-aryl D-gluconamides typically involves the reaction of D-glucono-δ-lactone with primary amines. This process, known as ring-opening aminolysis, directly forms the amide bond mdpi.com. For example, N-hexyl-D-gluconamide is synthesized by the nucleophilic attack of hexylamine (B90201) on D-glucono-δ-lactone, often conducted under solvent-free conditions at moderate temperatures . Optimization can involve varying solvent systems, reaction temperatures, and catalyst ratios.

N-aryl D-gluconamides, such as N-phenyl-D-gluconamide, can be synthesized by reacting D-gluconic acid-δ-lactone with aniline (B41778) in refluxing methanol for an extended period semanticscholar.org. Research has also explored the synthesis of N,N-di-n-alkylaldonamides by reacting delta-D-gluconolactone with amines nih.gov. These derivatives are often amphiphilic and can function as surfactants or ice recrystallization inhibitors nih.govmdpi.comcryoletters.org.

Polymeric this compound Conjugates (Glycopolymers)

This compound units can be incorporated into polymer chains to create glycopolymers. One method involves the functionalization of pre-formed polymers. For instance, poly(allylamine) can be functionalized with gluconolactone in aqueous solution, yielding gluconamide-substituted polymers rapidly at room temperature researchgate.net. This grafting reaction is influenced by the pH, with hydrolysis of gluconolactone being favored at higher pH.

Alternatively, monomers containing this compound moieties can be synthesized and then polymerized. For example, N-(p-vinylbenzyl)-[O-β-D-galactopyranosyl-(1→4)]-D-gluconamide (VLA) has been synthesized and polymerized using nitroxide-mediated free radical polymerization. Acetylation of VLA was found to prevent chain transfer and result in polymers with controlled molecular weights and narrow polydispersities acs.orgresearchgate.netqmul.ac.uk. Diblock and triblock amphiphilic glycopolymers with pendant N-(4-aminobutyl)-d-gluconamide residues have also been synthesized by modifying polymer backbones mdpi.comcsic.es.

Phosphonate (B1237965) and Other Chemically Modified Analogues

Chemical modifications can introduce groups like phosphonates to alter the properties of this compound derivatives. Phosphonate analogues of small-molecule ice recrystallization inhibitors (IRIs), including those derived from N-alkyl-D-gluconamides, have been synthesized to improve aqueous solubility. For instance, installing a sodium phosphonate group at the terminal carbon of the octyl chain in N-octyl-D-gluconamide resulted in a derivative with significantly increased solubility but a reduction in IRI activity, highlighting the importance of the hydrophobic/hydrophilic balance mdpi.comresearchgate.net.

Other chemical modifications include the synthesis of N-aryl-D-gluconamides, where replacing alkyl chains with aryl groups can maintain ice recrystallization inhibition activity while potentially reducing cytotoxicity and improving synthesis ease cryoletters.org. For example, N-(2-fluorophenyl)-D-gluconamide has shown potent ice recrystallization inhibition activity cryoletters.org. Research has also focused on creating cyclic phosphonate analogues of biologically relevant sugars, which could serve as modified analogues of this compound derivatives nih.gov.

Unsaturated Derivatives via Elimination Reactions

Elimination reactions represent a crucial synthetic strategy for introducing unsaturation, specifically carbon-carbon double bonds, into carbohydrate frameworks, including derivatives of this compound. These reactions typically involve the removal of a leaving group and a hydrogen atom from adjacent carbon atoms within the molecule, leading to the formation of a π-bond. In the context of this compound chemistry, such transformations can yield valuable unsaturated intermediates for further synthetic elaborations.

One notable approach involves the elimination of sulfonate esters, which are excellent leaving groups. Research has demonstrated the synthesis of unsaturated derivatives from a protected this compound precursor, specifically 2,3,4,6-tetra-O-benzoyl-N,N-di-methyl-5-O-(methylsulfonyl)-D-gluconamide acs.org. In this method, the methylsulfonyl group, attached to the C-5 position of the gluconamide derivative, facilitates an elimination reaction. This process leads to the formation of unsaturated this compound derivatives, which possess a double bond within their structure. The specific regiochemistry and stereochemistry of the resulting unsaturated products depend on the precise structure of the precursor and the reaction conditions employed.

Beyond sulfonate elimination, other general elimination strategies employed in carbohydrate chemistry could conceptually be applied to this compound derivatives. For instance, the elimination of acetic acid from acetylated carbohydrate structures, often induced by reagents like methyl sulfoxide (B87167) activated with sulfur trioxide-pyridine and triethylamine, can generate unsaturated products cdnsciencepub.com. Similarly, reagents such as samarium diiodide (SmI₂) have been utilized to promote elimination reactions in amide-containing systems, leading to the formation of unsaturated amides from precursors like α,β-epoxyamides organic-chemistry.orgpsu.edu. While these examples may not directly involve this compound itself, they highlight the versatility of elimination reactions in creating unsaturation in related molecular scaffolds.

Illustrative Transformation: Elimination from a Sulfonylated this compound Derivative

The following table conceptually illustrates the transformation described in the literature, where a sulfonylated this compound derivative undergoes elimination to yield unsaturated products.

| Starting Material | Reaction Type | Key Reagent/Conditions (General) | Product Class |

| 2,3,4,6-tetra-O-benzoyl-N,N-di-methyl-5-O-(methylsulfonyl)-D-gluconamide acs.org | Elimination | Base, Heat (implied) | Unsaturated this compound derivatives acs.org |

Advanced Characterization and Structural Analysis of D Gluconamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular architecture and functional groups present in D-gluconamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled resolution for determining the connectivity and spatial arrangement of atoms within this compound.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the different types of protons and carbon atoms in this compound and their chemical environments. ¹H NMR spectra typically show signals corresponding to the protons of the hydroxyl groups, the anomeric proton, and the protons on the carbon backbone of the gluconamide (B1216962) moiety. ¹³C NMR provides distinct signals for each unique carbon atom, including those in the carbonyl group, the hydroxyl-bearing carbons, and the aliphatic carbons of any attached alkyl chains (if present in derivatives). For instance, ¹H NMR of D-glucose (a related compound) shows signals for the anomeric proton between 4.5 and 5.5 ppm, with other protons on the sugar backbone appearing in the 3.4-4.2 ppm range researchgate.net. ¹³C NMR of similar compounds reveals signals for hydroxylated carbons typically in the 60-80 ppm region, and the carbonyl carbon in the ~170-175 ppm range rsc.org.

Solid-State NMR (e.g., REDOR) for Conformational Studies

Solid-state NMR (SSNMR) techniques, particularly Rotational Echo Double Resonance (REDOR), are vital for studying the conformational dynamics and intermolecular interactions of this compound in its solid forms vulcanchem.compsu.edursc.org. REDOR experiments, often employing ¹⁵N-labeled samples and natural abundance ¹³C, allow for the measurement of internuclear distances through dipolar couplings vulcanchem.compsu.edursc.org. These distances, in turn, can be used to determine torsion angles and define molecular conformations. Studies on N-octyl-D-gluconamide, for example, have used ¹⁵N-¹³C REDOR to differentiate between various polymorphic forms (GA I, GA II, GA III) by analyzing changes in ¹³C chemical shifts and dipolar couplings, revealing distinct conformational arrangements, such as gauche bends at the C2-C3 bond in fiber and bilayer crystallite modifications vulcanchem.compsu.edursc.org. The orientation of chemical shift tensors in the amide plane has also been investigated using dipolar chemical shift NMR, providing insights into hydrogen bonding structures acs.orgacs.org.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to identify fragmentation patterns that can aid in structural confirmation. Techniques such as Electrospray Ionization (ESI-MS) are commonly used. For example, ESI-MS can detect the protonated molecular ion [M+H]⁺, confirming the molecular mass rsc.org. Fragmentation patterns can provide information about the stability of different parts of the molecule, such as the cleavage of the alkyl chain or the sugar backbone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is valuable for identifying the presence of specific functional groups within this compound. Key absorption bands include:

O-H stretching: A broad and strong band typically observed between 3200-3600 cm⁻¹, indicative of the multiple hydroxyl groups and their involvement in hydrogen bonding core.ac.ukspectroscopyonline.com.

N-H stretching: A band in the 3200-3600 cm⁻¹ region, characteristic of the amide group. For primary amides, this may appear as a doublet core.ac.uk.

C=O stretching (Amide I band): A strong absorption band in the range of 1650-1800 cm⁻¹, specifically around 1653 cm⁻¹ for amide I in some carbohydrate derivatives core.ac.ukresearchgate.net.

N-H bending (Amide II band): Typically found around 1530-1550 cm⁻¹ researchgate.net.

C-O stretching: Multiple bands in the 1000-1250 cm⁻¹ region are expected due to the C-O bonds in the hydroxyl groups and the ether linkages within the sugar ring core.ac.ukspectroscopyonline.com.

Crystallographic Analysis

X-ray diffraction is the primary method for determining the precise three-dimensional arrangement of atoms in crystalline this compound and its derivatives, providing detailed information on molecular packing, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Studies on N-(n-octyl)-6-deoxy-D-gluconamide have revealed crystallization in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.4524(5) Å, b = 16.662(3) Å, and c = 36.897(5) Å capes.gov.br. The structure was refined to an R-factor of 9.2% capes.gov.br. In contrast, N-n-undecyl-D-gluconamide crystallizes in space group P1 with a = 5.2267(6) Å, b = 19.628(9) Å, c = 4.7810(4) Å, and angles α = 93.23(2)°, β = 95.60(1)°, γ = 89.58(2)° nih.gov. These analyses often show molecules adopting a V-shaped conformation and forming extensive intra- and intermolecular hydrogen bonding networks nih.govresearchgate.net. The packing arrangement can vary significantly between different homologues and polymorphic forms, ranging from head-to-tail monolayers to more complex motifs with interdigitating aliphatic chains capes.gov.brnih.govresearchgate.netcapes.gov.br. For instance, N-(1-hexadecyl)-d-gluconamide exhibits monolayer packing, which is considered the thermodynamically stable polymorph, as opposed to a bilayer packing observed in some kinetically driven crystallization processes capes.gov.br. The detailed crystallographic data provides a foundation for understanding structure-property relationships and conformational preferences.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For this compound derivatives, X-ray diffraction studies have revealed specific molecular conformations and packing arrangements in the solid state.

For instance, N-n-undecyl-D-gluconamide has been characterized as crystallizing in the triclinic space group P1, with a unit cell containing one molecule. The crystallographic parameters are reported as:

Unit Cell Dimensions: a = 5.2267(6) Å, b = 19.628(9) Å, c = 4.7810(4) Å nih.gov.

Angles: α = 93.23(2)°, β = 95.60(1)°, γ = 89.58(2)° nih.gov.

Volume: V = 487.35 ų nih.gov.

Density: Dx = 1.19 g·cm⁻³ nih.gov.

This structure exhibits a monolayer head-to-tail molecular packing, similar to its N-n-heptyl analogue, with molecules adopting a V-shaped conformation. The hydrogen bonding within the gluconamide moieties forms a characteristic four-link homodromic cycle nih.gov.

Similarly, N-(1-hexadecyl)-d-gluconamide has been structurally elucidated via X-ray crystallography. It crystallizes in the monoclinic space group P2₁, with the following unit cell parameters:

Unit Cell Dimensions: a = 4.8072(6) Å, b = 46.771(5) Å, c = 5.2885(7) Å capes.gov.br.

Angle: β = 94.37(1)° capes.gov.br.

Z Value: Z = 2 capes.gov.br.

This compound also displays a monolayer packing arrangement, consistent with its lower homologues, though some solid-state investigations have suggested a potential for bilayer packing under different conditions capes.gov.br. Studies on other this compound derivatives have also confirmed the utility of X-ray crystallography in determining their crystal structures researchgate.net.

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Dx (g/cm³) | Reference |

| N-n-undecyl-D-gluconamide | P1 | 5.2267(6) | 19.628(9) | 4.7810(4) | 93.23(2) | 95.60(1) | 89.58(2) | 487.35 | 1.19 | nih.gov |

| N-(1-hexadecyl)-d-gluconamide | P2₁ | 4.8072(6) | 46.771(5) | 5.2885(7) | N/A | 94.37(1) | N/A | N/A | N/A | capes.gov.br |

Analysis of Polymorphism and Crystal Habit

This compound derivatives are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms. These different forms can arise from variations in molecular packing, hydrogen bonding, or conformational states, leading to distinct physical properties.

N-octyl-D-gluconamide is a well-studied example, demonstrating distinct polymorphic modifications:

GA I (Monolayer Crystal): Characterized by a linear head-to-tail arrangement of molecules, this form has been extensively characterized by X-ray crystallography psu.edu.

GA II (Bilayer Crystallites): Features a head-to-head arrangement of molecular pairs psu.edu.

GA III (Micellar Fiber Modification): Forms complex structures, including quadruple helices composed of stacked elliptic arrangements of molecules psu.edu.

These different crystalline forms can arise from variations in crystallization conditions, such as solvent choice and temperature capes.gov.brpsu.edu. For N-n-undecyl-D-gluconamide, crystal-to-crystal phase transitions have been observed at 77.2 °C and 99.4 °C, preceding its transition to a smectic A liquid-crystal phase at 156.7 °C nih.gov. Such transitions highlight the dynamic nature of the solid state and the potential for different structural organizations within the same compound nih.govcapes.gov.br. The study of crystal habit, or the external shape of crystals, is also influenced by these polymorphic behaviors and solvent interactions, which can selectively inhibit growth on certain crystal faces researchgate.net.

Table 2: Polymorphic Modifications of N-octyl-D-gluconamide

| Form | Description | Molecular Packing | Primary Characterization Technique | Reference(s) |

| GA I | Monolayer Crystal | Linear head-to-tail arrangement | X-ray Crystallography | psu.edu |

| GA II | Bilayer Crystallites | Head-to-head arrangement of molecular pairs | Solid-state NMR | psu.edu |

| GA III | Micellar Fiber Modification (Quadruple Helix) | Stacked elliptic arrangements, helical structures | TEM, Electron Microscopy | psu.eduresearchgate.net |

Chromatographic Purity Assessment (e.g., HPLC)

Assessing the purity of this compound and its derivatives is critical for ensuring reliable experimental results and product quality. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.

A typical HPLC method for purity assessment involves using a reverse-phase C18 column with a mobile phase composed of acetonitrile (B52724) and water, often with buffer solutions mtoz-biolabs.com. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is generally determined by calculating the peak area percentage of the main compound relative to the total peak area detected in the chromatogram mtoz-biolabs.com. This method allows for the quantification of impurities, providing a measure of the sample's purity, typically aiming for levels above 95% peak area for high-purity samples .

Microscopic Techniques for Supramolecular Assemblies (e.g., TEM)

The amphiphilic nature of this compound derivatives, particularly those with longer alkyl chains like N-octyl-D-gluconamide, enables them to self-assemble into various supramolecular structures. Transmission Electron Microscopy (TEM) is instrumental in visualizing these nanoscale assemblies.

Studies have shown that N-octyl-D-gluconamide can form intricate supramolecular architectures, including helical fibers and quadruple helices researchgate.netacs.orgnih.govscispace.com. These structures arise from the interplay of hydrogen bonding between the gluconamide head groups and hydrophobic interactions from the alkyl chains nih.gov. TEM imaging has revealed ultrathin quadruple helices with diameters around 3.8 nm, formed by stacked elliptic arrangements of molecules acs.orgscispace.com. The formation of these ordered structures underscores the capacity of this compound derivatives to act as building blocks for advanced nanomaterials through self-assembly processes researchgate.netacs.orgscispace.comfu-berlin.de.

Compound Name Table:

this compound

N-Hexyl-D-gluconamide

N-n-Undecyl-D-gluconamide

N-n-Heptyl-D-gluconamide

N-(1-Hexadecyl)-d-gluconamide

N-Octyl-D-gluconamide

Mechanistic Investigations and Biological Activities of D Gluconamide

Mechanisms of Interaction with Biological Systems

The biological efficacy of D-gluconamide and its derivatives is largely attributed to their molecular structure, which facilitates specific interactions with biological macromolecules.

Hydrogen Bonding and Hydrophobic Interactions

This compound possesses multiple hydroxyl groups along its sugar backbone and an amide functional group. These features enable it to engage in extensive hydrogen bonding with water molecules and biological entities such as proteins and enzymes smolecule.comqmul.ac.ukresearchgate.netacs.orgfrontiersin.orgsavemyexams.com. The presence of an attached alkyl or aryl chain (depending on the specific derivative) introduces a hydrophobic component to the molecule researchgate.netsavemyexams.comresearchgate.netresearchgate.netannualreviews.org. This amphiphilic nature, a balance between hydrophilic (sugar and amide) and hydrophobic (alkyl/aryl chain) regions, is fundamental to its ability to interact with diverse biological environments and influence molecular stability researchgate.netannualreviews.orgmdpi.comrsc.org.

Ice Recrystallization Inhibition (IRI) Activity

A primary area of research for this compound and its derivatives is their potent ability to inhibit ice recrystallization, a process detrimental to biological materials during freezing and thawing researchgate.netannualreviews.orgmdpi.comrsc.orgcryoletters.org.

Evaluation of IRI Efficacy using Assays (e.g., Splat Cooling)

The efficacy of compounds as ice recrystallization inhibitors (IRIs) is typically evaluated using various assays, with the splat cooling assay (SCA) being a widely employed method researchgate.netmdpi.comgoogle.comgoogle.comresearchgate.netacs.orgrsc.orgnih.gov. This technique involves rapidly freezing a small droplet of solution containing the test compound and then annealing the resulting ice wafer at a sub-zero temperature. The size of the ice crystals formed is then measured, often using image analysis software, to quantify the degree of inhibition google.comgoogle.comrsc.orgnih.gov. Other methods like the capillary method, sucrose (B13894) sandwich assay (SSA), gold nanoparticle assay, and sapphire slide assay are also utilized cryoletters.org. The efficiency of an IRI is often reported using an IC50 value, which represents the concentration required to achieve 50% inhibition of ice recrystallization. For instance, N-(2-fluorophenyl)-D-gluconamide (2FA) has demonstrated an IC50 of 3.5 mM researchgate.netacs.orgnih.gov, while N-octyl-D-gluconamide has shown potent IRI activity with an IC50 as low as 0.5 mM researchgate.netrsc.orgacs.orgissp.ac.ruacs.orgrsc.org.

Table 1: Representative IRI Efficacy of this compound Derivatives

| Compound Name | IC50 (mM) | Primary Reference(s) |

| N-(2-fluorophenyl)-D-gluconamide (2FA) | 3.5 | researchgate.netacs.orgnih.gov |

| N-octyl-D-gluconamide | 0.5 | researchgate.netrsc.orgacs.orgissp.ac.ruacs.orgrsc.org |

| N-octyl-D-gluconamide (7-Na) | 21 | mdpi.com |

Structure-Activity Relationships in IRI

Extensive structure-activity relationship (SAR) studies have identified key molecular features that contribute to potent IRI activity in this compound derivatives. Carbohydrate-based compounds, particularly N-alkyl-D-gluconamides and O-aryl-β-D-glucosides, have emerged as effective IRIs researchgate.netannualreviews.orgmdpi.comrsc.orgcryoletters.org. A critical factor is the delicate balance between the molecule's hydrophilic and hydrophobic components; the carbohydrate moiety provides hydrophilicity, while an attached alkyl or aryl chain contributes hydrophobicity researchgate.netannualreviews.orgmdpi.comrsc.org. Research indicates that the amide bond itself is an essential structural feature for potent IRI activity, with modifications to the N-substitution significantly influencing efficacy researchgate.netrsc.orgacs.orgissp.ac.ruacs.orgrsc.org. For example, N-(2-fluorophenyl)-D-gluconamide (2FA) is recognized as a highly effective IRI, demonstrating potent activity researchgate.netcryoletters.orgresearchgate.netacs.orgnih.govnih.gov. Conversely, modifications such as the addition of a polar sodium phosphonate (B1237965) group to the structure have been shown to decrease IRI activity, underscoring the importance of maintaining an appropriate hydrophobic/hydrophilic balance mdpi.comresearchgate.net.

Applications of D Gluconamide and Its Derivatives in Research and Technology

Materials Science and Engineering Applications

Development of Surfactants and Emulsifying Agents

Foaming and Solubilizing Properties

D-Gluconamide derivatives exhibit properties that make them valuable as surfactants and solubilizing agents. N-Octyl-D-gluconamide, for instance, functions as a non-ionic surfactant, offering advantages such as lower toxicity compared to ionic surfactants vulcanchem.com. Certain D-gluconamides have also been identified as effective hydrotropes, substances that can increase the solubility of poorly soluble compounds in aqueous solutions diva-portal.org. The amphiphilic nature of these molecules, characterized by a hydrophilic head group and a hydrophobic tail, allows them to reduce surface tension and stabilize emulsions vulcanchem.com. Furthermore, some alkyl-D-gluconamides have been patented for use in hair conditioning formulations, suggesting their utility in applications requiring good foaming and cleansing properties mdpi.com.

Supramolecular Self-Assembly

The amphiphilic structure of D-gluconamides facilitates their spontaneous self-assembly into various ordered supramolecular structures in aqueous environments. This behavior is driven by a combination of hydrophobic interactions, hydrogen bonding, and the specific stereochemistry of the carbohydrate head group.

Formation of Micelles and Vesicles

Upon reaching a critical concentration in solution, this compound derivatives can self-assemble into organized structures such as micelles and vesicles. N-Octyl-D-gluconamide is known to form micelles above its critical micelle concentration (CMC) vulcanchem.com. Research has also demonstrated the formation of spherical vesicles by N-octyl-D-gluconamide tandfonline.com. More complex structures, like gluconamide-based trisiloxane surfactants, have been shown to self-assemble into spherical vesicles with diameters ranging from 50 to 150 nm tandfonline.com. Similarly, certain double-chain quaternary ammonium (B1175870) salt surfactants incorporating a gluconamide (B1216962) moiety, and other gluconamide-type cationic surfactants, have been observed to form spherical micelles nih.govresearchgate.net.

Formation of Helical Fibers and Hydrogels

A significant area of research for D-gluconamides, particularly N-octyl-D-gluconamide, involves their ability to form supramolecular hydrogels and helical fibers vulcanchem.comresearchgate.netlubrizol.comrsc.orgacs.org. These self-assembled structures are often stabilized by hydrogen bonding between the amide groups and a phenomenon known as the "chiral bilayer effect" rsc.org. N-Octyl-D-gluconamide can self-agglomerate into helical bilayer micellar fibers upon cooling from spherical micelles rsc.org. Studies have identified ultrathin quadruple helices with a diameter of approximately 3.8 nm formed by N-octyl-D-gluconamide, driven by amide hydrogen bonds nih.govresearchgate.net. The gelation process is understood to be initiated by the dehydration of hydrophobic octyl chains, with the resulting helical superstructures being stabilized by amide-associated hydrogen bonding rsc.org. While these low molecular weight gelators can form stable gels, some may crystallize from the gel state over time, necessitating strategies like the addition of nonionic surfactants to enhance their stability researchgate.netlubrizol.comacs.org. Derivatives based on galactonamide (B1674394) also exhibit similar hydrogel-forming capabilities researchgate.net.

Rheological Modification in Aqueous Formulations

The capacity of this compound derivatives to form hydrogels and self-assembled networks positions them as potential rheology modifiers for aqueous formulations lubrizol.comresearchgate.net. By forming extended three-dimensional networks, these compounds can significantly alter the viscosity and flow properties of liquids. The ability of N-octyl-D-gluconamide to act as a viscosity modifier, as well as its hydrogel-forming properties, highlights its utility in applications requiring controlled rheology lubrizol.com. Furthermore, polymers functionalized with gluconamide groups have been explored as rheology additives in aqueous formulations, demonstrating their role in modifying the flow characteristics of such systems researchgate.net.

Green Chemistry Applications

This compound derivatives are increasingly being explored for their applications in green chemistry, particularly in areas where environmentally friendly alternatives to conventional chemicals are sought.

Scale Inhibition in Aqueous Systems

D-Gluconamides have demonstrated efficacy as green inhibitors for mineral scale formation in aqueous systems researchgate.netcup.edu.cndntb.gov.ua. Research has shown that synthesized this compound derivatives can effectively inhibit the precipitation of mineral scales like barium sulfate (B86663) (BaSO₄). For example, specific compounds, such as 6c and 6d, exhibited notable inhibition percentages of 47% and 51%, respectively, in preventing BaSO₄ precipitation from aqueous solutions researchgate.net. This suggests a promising role for these compounds in water treatment and industrial processes where scale formation is a concern.

Eco-Friendly Synthesis Development

The synthesis of aldonamides, including D-gluconamides, has traditionally involved methods that often rely on hazardous solvents and extended reaction times, posing environmental concerns researchgate.netmdpi.com. Consequently, there is a significant drive towards developing more sustainable and "green" synthetic procedures that align with environmental chemistry principles. These efforts focus on reducing or eliminating the use of toxic solvents and minimizing waste generation researchgate.netmdpi.com.

Mechanochemical techniques have emerged as a promising avenue for achieving solventless synthesis of aldonamides, offering an efficient route that enhances reaction rates and reduces the environmental footprint mdpi.com. Renewable feedstocks and principles of atom economy are central to these greener approaches mdpi.com. For instance, a series of 13 D-gluconamides were synthesized with moderate to good yields and subsequently evaluated for their potential as green scale inhibitors, demonstrating the utility of these derivatives in environmentally conscious applications researchgate.netnih.gov. Another approach involves the straightforward functionalization of polymers like poly(allylamine) with gluconolactone (B72293) in water at room temperature, yielding gluconamide-substituted polymers with reduced environmental impact researchgate.net.

Advanced Drug Delivery Research (mechanistic and formulation aspects, not clinical trials)

Advanced drug delivery systems (DDS) are crucial for enhancing therapeutic outcomes and patient compliance by improving drug efficacy, stability, and targeting. These systems leverage various technologies, including nanotechnology, polymeric systems, and lipid-based formulations, to overcome physiological barriers and deliver therapeutic agents more precisely to their intended sites of action uu.seresearchgate.netunipd.itnih.gov. This compound derivatives play a role in this field through their amphiphilic properties and their ability to be incorporated into sophisticated delivery platforms.

Enhancement of Hydrophobic Compound Solubility and Bioavailability in vitro

A significant challenge in pharmaceutical formulation is the poor water solubility and low bioavailability of many hydrophobic active pharmaceutical ingredients (APIs) nih.govresearchgate.net. Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are valuable in addressing this challenge. N-alkyl-D-gluconamides, for example, exhibit amphiphilic characteristics, positioning them as potential alternatives to conventional petroleum-based surfactants and as useful components in drug delivery systems mdpi.comontosight.aiontosight.ai.

N-Oleoyl-D-gluconamide, a specific derivative, has demonstrated potential in improving the solubility and bioavailability of poorly soluble drugs due to its capacity to form micelles and interact with biological membranes ontosight.ai. While lactobionamides are noted as being more water-soluble than gluconamides, the amphiphilic nature of various this compound derivatives suggests their utility in solubilizing hydrophobic compounds through mechanisms akin to surfactants and micelle-forming agents researchgate.net.

Functionalization of Nanoparticles for Targeted Delivery (e.g., photodynamic therapy carriers)

This compound derivatives have emerged as effective functionalization agents for nanoparticles, particularly in the context of targeted delivery, notably in antimicrobial photodynamic therapy (aPDT) chemrxiv.orgmdpi.comunican.esresearchgate.netpreprints.org. N-alkyl-D-gluconamides, in particular, have shown promise as targeting ligands for Gram-negative bacteria, such as E. coli. This targeting capability stems from their demonstrated high binding affinity to the lipopolysaccharide (LPS) region of the bacterial outer membrane chemrxiv.orgmdpi.comunican.es.

Research has explored the use of cellulose (B213188) nanocrystals (CNCs) and silica (B1680970) nanoparticles (SiNPs) functionalized with both photosensitizers (like Rose Bengal (RB) and Toluidine Blue O (TBO)) and gluconamide ligands. These composite nanosystems are designed as carriers for aPDT chemrxiv.orgmdpi.comunican.esresearchgate.netpreprints.org. The incorporation of gluconamide onto the nanoparticle surface offers several advantages: it helps prevent protein biofouling, thereby preserving the nanoparticle's targeting ability, and enhances its stability in biological media mdpi.com.

Crucially, gluconamide functionalization has been shown to mitigate the inherent cytotoxicity of photosensitizers under dark conditions while maintaining their phototoxic activity when exposed to light chemrxiv.orgmdpi.comresearchgate.netpreprints.org. Studies indicate that the presence of gluconamide can significantly improve the phototoxic action of these nanosystems against bacteria chemrxiv.orgunican.esresearchgate.netpreprints.org. For instance, smaller silica nanoparticles (20 nm and 80 nm) functionalized with RB and gluconamide have demonstrated enhanced photodynamic outcomes, exhibiting a higher phototoxicity-to-cytotoxicity ratio compared to non-functionalized counterparts mdpi.comresearchgate.netpreprints.org.

Table 1: Scale Inhibition Activity of this compound Derivatives

| Compound | Inhibition of BaSO₄ Precipitation (%) |

| Compound 6c | 47 |

| Compound 6d | 51 |

Data derived from synthesis and evaluation of D-gluconamides as green mineral scales researchgate.netnih.gov.

Table 2: Bacterial Viability After aPDT with Functionalized Nanoparticles

| Nanoparticle Formulation | Nanoparticle Size (nm) | Photosensitizer | Gluconamide Functionalization | Bacterial Viability (CFU %) |

| RB-SiNP | 20 | Rose Bengal (RB) | No | 35 |

| RB-SiNP | 80 | Rose Bengal (RB) | No | 48 |

| RB-G-SiNP | 20 | Rose Bengal (RB) | Yes | ~25-30 (within range) |

| RB-G-SiNP | 80 | Rose Bengal (RB) | Yes | ~30-40 (within range) |

Data compiled from studies on gluconamide-modified silica nanoparticles for antimicrobial photodynamic therapy mdpi.comresearchgate.netpreprints.org. The viability for gluconamide-functionalized nanoparticles is inferred to be within the reported range of 25-50% CFU for all four tested nanosystems, with enhancement noted compared to RB-only formulations.

Mentioned Compounds:

this compound

N-Oleoyl-D-gluconamide

N,N-[Iminobis(trimethylene)]bis-D-gluconamide

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide

N-alkyl-D-gluconamides

N-butyl-D-gluconamide

N-hexyl-D-gluconamide

N-cyclohexyl-D-gluconamide

N,N-diisopropyl-D-gluconamide

N-phenyl-D-gluconamide

Future Research Directions and Emerging Areas

Exploration of Novel D-Gluconamide Architectures and Derivatization Strategies

Future investigations will concentrate on the synthesis of new this compound architectures to expand their functional properties. Derivatization is a key strategy for modifying the molecule's characteristics, such as solubility, thermal stability, and self-assembly behavior. One promising avenue is the introduction of different substituents on the amide nitrogen. For instance, attaching long alkyl or aryl groups can impart amphiphilic properties, making the derivatives suitable for applications as surfactants or in the formation of micelles and vesicles.

Another strategy involves the chemical modification of the hydroxyl groups along the gluconamide (B1216962) backbone. Selective protection and subsequent reaction of these groups can lead to the creation of complex, multifunctional molecules. For example, esterification or etherification can alter the hydrophilic-lipophilic balance, while the introduction of polymerizable groups could allow this compound to be incorporated into novel polymer backbones. The synthesis of N-diacetylenic gluconamides represents a specific example of derivatization that can lead to unique supramolecular assemblies and polymers.

In-depth Structure-Activity Relationship Studies for Enhanced Functionality

To guide the design of new this compound derivatives with tailored functions, comprehensive structure-activity relationship (SAR) studies are essential. SAR analysis systematically relates changes in a molecule's structure to its observed biological or chemical activity. For this compound, this involves synthesizing a library of analogues with precise structural modifications and evaluating their performance in a target application.

For instance, if the goal is to develop a superior low molecular weight gelator, researchers would synthesize derivatives where the length of an N-alkyl chain is varied, or where the stereochemistry of specific hydroxyl groups is altered. researchgate.net Each derivative's critical gelation concentration and the mechanical properties of the resulting gel would be measured. By correlating these functional outputs with the specific structural changes, a predictive model can be built. This model would identify the key molecular features—such as specific hydrogen-bonding patterns or hydrophobic interactions—that govern gelation, enabling the rational design of more effective gelators. researchgate.net These studies are crucial for optimizing this compound-based molecules for applications ranging from materials science to personal care.

Advanced Computational and Theoretical Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level, providing insights that can accelerate experimental research.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in aqueous solution or within a crystal lattice. By simulating the interactions between the this compound molecule and its surroundings, researchers can understand how factors like solvent and temperature influence its three-dimensional shape. This is critical for understanding its function, as the molecule's conformation dictates its ability to interact with other molecules and to self-assemble. Simulations can identify preferred ring puckering, the orientation of hydroxyl groups, and the dynamics of the amide bond, providing a detailed picture of its structural ensemble.

Table 1: Applications of Molecular Dynamics (MD) Simulations in this compound Research

| Area of Investigation | Insights Gained from MD Simulations | Potential Impact |

| Conformational Analysis | Prediction of stable conformers, ring puckering preferences, and rotational barriers of side groups in various solvents. | Guides the design of derivatives with specific shapes for targeted interactions. |

| Solvation and Hydration | Characterization of the hydrogen-bonding network between this compound and water molecules. | Explains solubility properties and informs formulation science. |

| Self-Assembly Initiation | Simulation of the initial stages of aggregation to identify key intermolecular interactions driving the process. | Helps in understanding the mechanism of gelation or crystallization. |

| Interaction with Biomolecules | Modeling the binding of this compound derivatives to proteins or nucleic acids. | Supports the development of biomedical applications. |

Table 2: Theoretical Calculation Methods for Analyzing this compound Supramolecular Assembly

| Calculation Method | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, interaction energies, electronic properties (e.g., polarizability). | Predicts the strength and nature of intermolecular forces (e.g., hydrogen bonds) that drive self-assembly. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization and visualization of chemical bonds and non-covalent interactions. | Identifies and quantifies the specific hydrogen bonds critical for forming a stable network. |

| Crystal Structure Prediction (CSP) | Generation of hypothetical crystal packing arrangements ranked by energy. | Aids in understanding polymorphism and designing crystalline materials. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of electron-rich and electron-poor regions of a molecule. | Predicts sites for electrophilic and nucleophilic attacks and hydrogen bonding. |

Interdisciplinary Research Integrating this compound in Novel Systems

The unique properties of this compound make it an attractive candidate for integration into a wide range of interdisciplinary systems. Its capacity to act as a low molecular weight gelator opens up applications in materials science for the creation of "smart" hydrogels or organogels. researchgate.netnih.gov These materials could be designed to respond to external stimuli such as pH, temperature, or the presence of specific analytes, making them suitable for use in sensors or controlled-release drug delivery systems. acs.orgmdpi.com In the field of drug delivery, this compound's biocompatibility and ability to form hydrogel networks could be harnessed to encapsulate and provide sustained release of therapeutic agents. nih.govmdpi.com

In personal care and cosmetics, this compound derivatives are already being explored for their potential to strengthen hair fibers, suggesting a mechanism involving aggregation and interaction with amino acids. nih.govacs.org Further research could expand its use as a functional ingredient in skincare formulations, leveraging its moisturizing properties due to the multiple hydroxyl groups. In food science, its gelling and thickening properties could be explored as a bio-based texturizing agent. The integration of this compound into these varied systems requires collaboration between chemists, materials scientists, biomedical engineers, and formulation scientists.

Development of Sustainable and Scalable Production Methods

As this compound is derived from D-gluconic acid, which can be produced via the fermentation of glucose, it originates from a renewable biomass feedstock. Future research must focus on developing production methods that are both environmentally sustainable and economically scalable. This involves moving away from traditional synthetic routes that may use harsh reagents or organic solvents.

A key area of development is the use of biocatalysis. Employing enzymes to catalyze the amidation of D-gluconic acid or its esters could offer a highly specific and efficient manufacturing process that operates under mild conditions in aqueous media. This approach aligns with the principles of green chemistry by reducing waste and energy consumption. Furthermore, optimizing fermentation processes to directly produce this compound from glucose would represent a significant advancement in sustainable production. Research into scalable purification techniques, such as crystallization or membrane filtration, that minimize solvent use will also be critical for the commercial viability of this compound as a widely used, bio-based chemical.

Q & A

Q. What are best practices for designing a pilot study to explore novel applications of this compound in glycobiology?

- Methodological Answer :

- Hypothesis-Driven Design : Focus on a specific mechanism (e.g., "this compound inhibits lectin-mediated cell adhesion").

- Minimal Variables : Test 2-3 derivatives under controlled conditions (e.g., fixed concentration, temperature).

- Pilot Sample Size : Use power analysis to determine n ≥ 5 per group for preliminary significance.

- Iterative Refinement : Adjust parameters based on initial results before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.